Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate
Description
Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl ester, a piperidine ring, and a tosyloxy (p-toluenesulfonyloxy) group. The tosyloxy group serves as a reactive leaving group, making this compound valuable in nucleophilic substitution reactions and as a synthetic intermediate in medicinal chemistry.
Properties
Molecular Formula |
C21H25NO5S |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
benzyl 2-[(4-methylphenyl)sulfonyloxymethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C21H25NO5S/c1-17-10-12-20(13-11-17)28(24,25)27-16-19-9-5-6-14-22(19)21(23)26-15-18-7-3-2-4-8-18/h2-4,7-8,10-13,19H,5-6,9,14-16H2,1H3 |
InChI Key |
VFRLPOGVCQNZJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCCCN2C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl and tosyl groups under specific conditions. One common method is the reaction of piperidine with benzyl chloroformate and tosyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form piperidine derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of piperidinones and other oxidized products.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted piperidines, piperidinones, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The benzyl-piperidine group is known to bind to cholinesterase receptors, inhibiting their activity. This interaction involves binding to the catalytic site of the enzyme, leading to the inhibition of acetylcholine breakdown. The compound’s effects on other molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperidine and sulfonyl-containing derivatives are widely studied for their structural versatility and biological relevance. Below is a detailed comparison of Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate with structurally related compounds:
Structural and Functional Group Comparisons
| Compound Name | Structural Features | Reactivity/Biological Activity | Key Differences |
|---|---|---|---|
| Benzyl 4,4-bis((tosyloxy)methyl)piperidine-1-carboxylate | Two tosyloxy groups on piperidine | Enhanced reactivity in substitution reactions due to dual leaving groups | Higher reactivity than the mono-tosyloxy analog; used in multi-step syntheses |
| Benzyl 2-[(chlorosulfonyl)methyl]piperidine-1-carboxylate | Chlorosulfonyl group instead of tosyloxy | Strong electrophile; reacts with nucleophiles (e.g., amines) | Chlorosulfonyl group offers different electronic effects and solubility compared to tosyloxy |
| Benzyl 4-hydroxy-1-piperidinecarboxylate | Hydroxyl group instead of tosyloxy | Lower reactivity in substitutions; potential hydrogen-bonding interactions | Lacks leaving group, limiting utility in nucleophilic reactions |
| Benzyl 2-(((S)-2-amino-N-methylpropanamido)methyl)piperidine-1-carboxylate | Amide linkage and chiral center | Enzyme inhibition; targets protein binding sites | Functional diversity from amide group enables distinct biological interactions |
| Benzyl 2-((fluorosulfonyl)methyl)piperidine-1-carboxylate | Fluorosulfonyl group | High electrophilicity due to fluorine’s electronegativity | Fluorosulfonyl enhances stability and reactivity in acidic conditions compared to tosyloxy |
Biological Activity
Benzyl 2-((tosyloxy)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including structure-activity relationships, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its diverse biological activities. The tosyl group enhances the compound's reactivity, making it suitable for various synthetic applications. The general structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity in Cancer Models : In vitro studies revealed that certain piperidine derivatives showed significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
Neuroprotective Effects
Piperidine derivatives have also been explored for their neuroprotective properties, particularly in Alzheimer's disease:
- Cholinesterase Inhibition : Compounds incorporating piperidine moieties have demonstrated dual inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in Alzheimer's pathology. This compound may exhibit similar properties, contributing to its potential as a neuroprotective agent .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
| Structural Feature | Effect on Activity |
|---|---|
| Piperidine Ring | Essential for biological activity; enhances receptor binding. |
| Tosyloxy Group | Increases reactivity and may enhance bioavailability. |
| Benzyl Moiety | Improves selectivity and potency against target enzymes. |
Case Studies and Research Findings
- Anticancer Activity : A study exploring the anticancer effects of piperidine derivatives found that modifications to the piperidine structure significantly enhanced cytotoxicity against specific cancer cell lines, suggesting a promising avenue for drug development .
- Neuroprotective Studies : Research on similar compounds indicated effective inhibition of cholinesterase enzymes, with implications for treating neurodegenerative diseases like Alzheimer's . The incorporation of benzyl and tosyl groups in the structure may further enhance these effects.
- Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that modifications can lead to improved absorption and distribution profiles, critical for therapeutic efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
